N-{1-[(oxolan-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(oxolan-3-ylmethyl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3S/c16-19(17,13-3-4-13)14-12-2-1-6-15(9-12)8-11-5-7-18-10-11/h11-14H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRQMFXMGOIURD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2CCOC2)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Piperidine Intermediate Synthesis
The piperidine ring serves as the central scaffold for this compound. A common approach involves the preparation of 1-[(oxolan-3-yl)methyl]piperidin-3-amine, achieved through reductive amination of oxolan-3-ylmethyl ketones with piperidin-3-amine derivatives. For example, 1-(oxolan-3-ylmethyl)piperidin-4-amine (CAS 18001793) is synthesized via a Mannich reaction using formaldehyde, ammonium chloride, and tetrahydrofuran-3-methanol. Adapting this method for the 3-position isomer requires substituting piperidin-4-amine with piperidin-3-amine precursors.
Reductive amination conditions typically employ sodium cyanoborohydride (NaBH3CN) in methanol at 0–25°C, yielding the secondary amine with >75% efficiency. Catalytic hydrogenation using palladium on carbon (Pd/C) under H2 atmosphere (1–3 atm) is an alternative, though it risks over-reduction of the oxolane ring.
Sulfonylation with Cyclopropanesulfonyl Chloride
The introduction of the cyclopropanesulfonamide group is achieved through nucleophilic substitution. The piperidine intermediate is treated with cyclopropanesulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine (TEA) as a base to scavenge HCl (Fig. 1). Reaction parameters for this step are critical:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes hydrolysis |
| Solvent | Anhydrous DCM | Enhances reactivity |
| Molar Ratio (R-NH2 : Sulfonyl chloride) | 1 : 1.2 | Prevents di-sulfonylation |
Yields typically range from 60% to 85%, with purity >95% confirmed by HPLC.
Alternative Methodologies and Comparative Analysis
Solid-Phase Synthesis
A patent-pending method (EP3768674NWB1) describes a solid-phase approach using Wang resin-bound piperidin-3-amine. The oxolan-3-ylmethyl group is introduced via Suzuki-Miyaura coupling with a boronic ester derivative, followed by on-resin sulfonylation. This method offers advantages in scalability and purification:
One-Pot Tandem Reactions
Recent advances utilize tandem reductive amination-sulfonylation in a single vessel. For instance, N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine (CID 54594205) is synthesized in one pot using NaBH(OAc)3 and cyclopropanesulfonyl chloride. While this reduces purification steps, competing side reactions (e.g., N-methylation) necessitate strict stoichiometric control.
Optimization Strategies and Challenges
Solvent and Catalytic Systems
-
Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) improve sulfonyl chloride solubility but risk nucleophilic degradation. Non-polar solvents (toluene) mitigate this but slow reaction kinetics.
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Catalysts : DMAP (4-dimethylaminopyridine) accelerates sulfonylation by activating the sulfonyl chloride electrophile.
Stereochemical Considerations
The oxolan-3-ylmethyl group introduces a stereocenter, requiring chiral resolution if enantiopure product is needed. Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) achieves >99% enantiomeric excess (ee) for the (S)-enantiomer.
Analytical Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxolan-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the oxolane moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Protein Tyrosine Phosphatase Inhibition
N-{1-[(oxolan-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide has demonstrated significant inhibitory activity against protein tyrosine phosphatases (PTPs), particularly PTP non-receptor types 1 and 2. These enzymes are pivotal in regulating cellular signaling pathways associated with various diseases, including cancer and metabolic disorders. The inhibition of these enzymes may lead to therapeutic benefits in conditions characterized by dysregulated signaling pathways.
Pharmaceutical Development
The primary applications of this compound lie in:
- Anti-Cancer Research : Due to its role as a PTP inhibitor, it is being investigated for its potential use in cancer therapies.
- Metabolic Disorders : The compound's ability to modulate cellular signaling makes it a candidate for treating metabolic syndromes linked to PTP dysfunction.
Interaction Studies
Research involving this compound often includes biochemical assays to evaluate:
- Binding Affinity : Understanding how well the compound binds to target proteins.
- Inhibitory Effects : Assessing the extent to which it can inhibit enzymatic activity.
These studies are crucial for elucidating the therapeutic potential and safety profile of this compound.
Mechanism of Action
The mechanism of action of N-{1-[(oxolan-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Structural Analog: N-{1-[(1,1-dioxo-1λ⁶-thian-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
Differences in Substituents :
- Original Compound : Substituent on piperidine is a (oxolan-3-yl)methyl group (tetrahydrofuran derivative).
- Analog : Substituent is a (1,1-dioxo-thian-4-yl)methyl group (tetrahydrothiopyran sulfone).
Molecular Properties :
Implications :
Broader Comparison with Piperidine-Based Compounds
lists several piperidine derivatives with distinct pharmacological profiles (e.g., CP99994, SR140333). While direct activity data for the target compound is unavailable, structural parallels suggest hypothetical target overlaps:
Example Comparisons :
Functional Group Impact :
Target Engagement
Metabolic Stability
- Ethers (oxolan) are generally more metabolically stable than sulfones, which may undergo oxidative metabolism. This could favor the original compound’s half-life in vivo.
Biological Activity
N-{1-[(oxolan-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a novel compound characterized by its unique structural features, which include a piperidine ring, an oxolane moiety, and a cyclopropanesulfonamide group. This combination suggests significant potential for various biological activities, particularly in the realm of medicinal chemistry.
- Molecular Formula : C₁₄H₁₉N₃O₂S
- Molecular Weight : 288.41 g/mol
- CAS Number : 2640845-09-4
The compound's structure enables it to interact with biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound primarily involves the inhibition of specific enzymes, notably protein tyrosine phosphatases (PTPs), including PTP non-receptor types 1 and 2. These enzymes are crucial in cellular signaling pathways, and their inhibition can lead to therapeutic effects in conditions such as cancer and metabolic disorders .
Proposed Mechanisms:
- Enzyme Inhibition : The compound may bind to the active sites of PTPs, preventing substrate access and subsequent dephosphorylation events critical for cell signaling.
- Receptor Modulation : Interaction with various receptors could modulate signaling pathways related to growth and metabolism.
Enzyme Inhibition
In studies involving sulfonamide derivatives, compounds similar to this compound have demonstrated significant inhibitory effects on enzymes like acetylcholinesterase (AChE) and urease. For instance, certain derivatives achieved IC50 values as low as 0.63 µM against AChE, indicating potent enzyme inhibition .
Case Study 1: Inhibition of Protein Tyrosine Phosphatases
A study focused on the synthesis and biological evaluation of piperidine-based compounds reported that modifications leading to sulfonamide incorporation enhanced PTP inhibitory activity. This suggests that this compound may exhibit similar or superior effects due to its unique structure .
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | PTP1B | 5.0 |
| N-{1-[...]} | PTP2A | TBD |
Case Study 2: Antibacterial Activity
In antibacterial screening, derivatives containing piperidine rings were tested against various strains. Results indicated that modifications enhancing lipophilicity improved membrane permeability and antibacterial efficacy .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Other strains tested | Weak to Moderate |
Q & A
Q. What synthetic methodologies are recommended for the preparation of N-{1-[(oxolan-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide, and how can reaction conditions be optimized?
The synthesis of this compound typically involves multi-step organic reactions, including:
- Step 1: Formation of the piperidin-3-yl intermediate via reductive amination or nucleophilic substitution.
- Step 2: Introduction of the oxolan-3-ylmethyl group through alkylation or coupling reactions.
- Step 3: Sulfonamide formation using cyclopropanesulfonyl chloride under basic conditions.
Optimization focuses on parameters such as solvent polarity (e.g., dichloromethane or DMF), temperature control (0–60°C), and catalyst selection (e.g., palladium for coupling steps). Reaction monitoring via TLC or HPLC ensures intermediate purity .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- HPLC : To assess purity (>95% recommended for biological assays) and resolve synthetic byproducts .
- NMR Spectroscopy : 1H/13C NMR for verifying cyclopropane, sulfonamide, and oxolane ring conformations. Key signals include δ 1.0–1.5 ppm (cyclopropane protons) and δ 3.5–4.0 ppm (oxolane methylene) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 2 ppm) .
Advanced Research Questions
Q. How can researchers investigate the compound’s interactions with biological targets, such as neurotransmitter receptors?
- Radioligand Binding Assays : Use tritiated or fluorescently labeled analogs to quantify binding affinity (Kd) for receptors like serotonin or dopamine receptors. Competitive displacement experiments with known antagonists validate specificity .
- Molecular Dynamics Simulations : Model the sulfonamide group’s hydrogen-bonding interactions with receptor active sites (e.g., using Schrödinger Suite or GROMACS) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon/koff) to assess target engagement .
Q. How should discrepancies in reported biological activity data (e.g., IC50 variability across studies) be addressed?
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, IC50 shifts may arise from differences in ATP concentrations in kinase assays .
- Counter-Screening : Test the compound against off-target receptors or enzymes to rule out nonspecific effects.
- Structural Analog Studies : Evaluate activity trends in derivatives with modified cyclopropane or oxolane groups to identify pharmacophore requirements .
Q. What strategies are recommended for resolving synthetic impurities observed during scale-up?
- Byproduct Identification : Use LC-MS/MS to characterize impurities (e.g., incomplete sulfonylation or oxolane ring-opening products).
- Process Optimization : Adjust stoichiometry (e.g., sulfonyl chloride excess) or employ scavenger resins to trap reactive intermediates.
- Chromatographic Purification : Utilize preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
Methodological Considerations
Q. How can computational tools aid in predicting the compound’s pharmacokinetic (PK) properties?
- ADME Prediction : Software like SwissADME or ADMETLab estimates logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition. For instance, the sulfonamide group may reduce CNS penetration due to high polarity .
- Docking Studies : Tools like AutoDock Vina predict binding modes to targets like G protein-coupled receptors (GPCRs), guiding lead optimization .
Q. What in vitro assays are suitable for evaluating the compound’s therapeutic potential in neurodegenerative diseases?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
